4-Methoxyphenyl 3,4-O-Isopropylidene-2,6-bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside
Overview
Description
4-Methoxyphenyl 3,4-O-Isopropylidene-2,6-bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside is a useful research compound. Its molecular formula is C32H34O9 and its molecular weight is 562.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Intermediates in Galactose Derivatives Synthesis
4-Methoxyphenyl 3,4-O-Isopropylidene-2,6-bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside has been utilized in the synthesis of galactose derivatives. A study by Barili et al. (1986) indicated that such compounds can be high-yield intermediates for selective syntheses of various substituted galactose derivatives, crucial in exploring carbohydrate-based molecular structures and functions (Barili, Berti, Catelani, Colonna, & Marra, 1986).
Cholesteric Liquid Crystal Study
In the field of liquid crystal research, the compound has been a significant component. Yamada et al. (2013) investigated the structural behavior of cholesteric liquid crystals using this compound. Their study contributes to the understanding of liquid crystal directors and their alignment, which is valuable in designing advanced liquid crystal displays and other optical devices (Yamada, Marumo, Kang, Deguchi, Nakai, Shimizu, & Watanabe, 2013).
Role in Synthesis of Glycosylation Reactions
Williams et al. (2010) explored the compound's role in glycosylation reactions. Their study shed light on the variable yields and stereoselectivity in the glycosylation process, which is essential for the synthesis of complex carbohydrates and glycoconjugates used in various biomedical applications (Williams, McGill, White, & Williams, 2010).
Properties
IUPAC Name |
[(3aS,4R,6S,7R,7aS)-6-(4-methoxyphenoxy)-2,2-dimethyl-7-(4-methylbenzoyl)oxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34O9/c1-19-6-10-21(11-7-19)29(33)36-18-25-26-27(41-32(3,4)40-26)28(39-30(34)22-12-8-20(2)9-13-22)31(38-25)37-24-16-14-23(35-5)15-17-24/h6-17,25-28,31H,18H2,1-5H3/t25-,26+,27+,28-,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJBLFRQSLTKJV-ITKRTVBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C3C(C(C(O2)OC4=CC=C(C=C4)OC)OC(=O)C5=CC=C(C=C5)C)OC(O3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]3[C@@H]([C@H]([C@@H](O2)OC4=CC=C(C=C4)OC)OC(=O)C5=CC=C(C=C5)C)OC(O3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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